molecular formula C5H13NaO4S B108645 Sodium pentane-1-sulfonate hydrate CAS No. 207605-40-1

Sodium pentane-1-sulfonate hydrate

Cat. No. B108645
M. Wt: 192.21 g/mol
InChI Key: FPQYXAFKHLSWTI-UHFFFAOYSA-M
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Description

Sodium pentane-1-sulfonate hydrate is a compound that has been studied for its thermodynamic properties in aqueous solutions, particularly in the presence of polymers such as poly(ethylene glycol) (PEG) and poly(vinylpyrrolidone) (PVP). The compound's behavior in these solutions has been characterized by various measurements, including density, sound velocity, viscosity, conductivity, and vapor-liquid equilibria data .

Synthesis Analysis

The synthesis of sodium pentane-1-sulfonate hydrate itself is not detailed in the provided papers. However, related compounds such as sodium hypochlorite pentahydrate and sodium bicyclo[1.1.1]pentanesulfinate have been synthesized for use in organic synthesis and as precursors for further chemical reactions . These syntheses involve the use of commercially available precursors and can be performed without the need for complex purification techniques like column chromatography .

Molecular Structure Analysis

While the molecular structure of sodium pentane-1-sulfonate hydrate is not explicitly analyzed in the provided papers, the structure of related sulfonate compounds has been examined. For instance, the sodium bicyclo[1.1.1]pentanesulfinate has been analyzed by single-crystal X-ray diffraction, which provides insights into the geometry and electronic structure of sulfonate salts .

Chemical Reactions Analysis

Sodium pentane-1-sulfonate can undergo desulfonation reactions when treated with alkalis such as KOH, NaOH, and LiOH. The reaction conditions, such as the basicity and quantity of the alkali, affect the composition of the resulting olefins, with weaker basicity and smaller quantities favoring the production of 1-pentene . Additionally, sodium sulfonates can be prepared by electrophilic destannylation with trimethylsilyl chlorosulfonate, followed by hydrolysis, which is a method applicable to a variety of aromatic and olefinic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium pentane-1-sulfonate in aqueous solutions have been extensively studied. The compound exhibits changes in apparent molar volumes and compressibilities upon micellization, which can be derived using a pseudo-phase-transition approach. The critical micelle concentration (CMC) of sodium pentane-1-sulfonate varies with temperature and the presence of polymers like PEG and PVP. Vapor-liquid equilibrium data such as water activity, vapor pressure, osmotic coefficient, activity coefficient, and Gibbs free energies have also been obtained, providing a comprehensive understanding of the compound's behavior in solution .

Scientific Research Applications

Environmental and Health Risk Assessment

Research has focused on the human health risks of perfluorooctane sulfonate (PFOS) through in vivo and in vitro studies, highlighting concerns over hepatotoxicity, neurotoxicity, and other toxic effects. These studies emphasize the importance of assessing the chronic toxicity and molecular mechanisms of such compounds (Zeng et al., 2019).

Treatment Technologies for PFAS Compounds

Innovative technologies for the treatment of perfluorinated compounds like PFOS have been explored, including sonochemistry and bioremediation, suggesting the need for cost-effective and environmentally sustainable methods (Kucharzyk et al., 2017).

Pharmacological Activities of Sulfonate Compounds

Sulfonamide compounds, a class of synthetic bacteriostatic antibiotics that include sulfonate groups, have been reviewed for their significant effects in therapy against various infections and conditions, pointing to the broad potential of sulfonate-based compounds in medical applications (Gulcin & Taslimi, 2018).

Mechanisms of Aromatic Sulfonation

The mechanisms of electrophilic aromatic substitution, including sulfonation and protodesulfonation, have been critically reviewed, presenting a single-stage transition state theory. This suggests the importance of understanding the chemical reactivity and interactions of sulfonate compounds at the molecular level (Kozlov et al., 2017).

Risk Assessment and Management of PFAS

A review of risk evaluations and management practices for perfluorinated compounds, including PFOS, across various countries provides insight into regulatory approaches and the need for effective pollution control measures (Zushi et al., 2012).

Safety And Hazards

Sodium pentane-1-sulfonate hydrate should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapors/dust .

properties

IUPAC Name

sodium;pentane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYXAFKHLSWTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635660
Record name Sodium pentane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pentane-1-sulfonate hydrate

CAS RN

207605-40-1
Record name Sodium pentane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207605-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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